N-(4-carbamoyl-2-methylphenyl)-2-(4-(cyclopropylmethyl)piperazin-1-yl)isonicotinamide
Description
N-(4-carbamoyl-2-methylphenyl)-2-(4-(cyclopropylmethyl)piperazin-1-yl)isonicotinamide is a synthetic small molecule featuring a hybrid pharmacophore design. Its structure integrates:
- A 4-carbamoyl-2-methylphenyl moiety, which may enhance hydrogen-bonding interactions with biological targets.
- An isonicotinamide backbone, a scaffold known for modulating enzyme or receptor activity in medicinal chemistry.
Properties
IUPAC Name |
N-(4-carbamoyl-2-methylphenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-17(21(23)28)4-5-19(15)25-22(29)18-6-7-24-20(13-18)27-10-8-26(9-11-27)14-16-2-3-16/h4-7,12-13,16H,2-3,8-11,14H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROSGXQDGWPDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)N3CCN(CC3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115012 | |
| Record name | N-[4-(Aminocarbonyl)-2-methylphenyl]-2-[4-(cyclopropylmethyl)-1-piperazinyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-00-9 | |
| Record name | N-[4-(Aminocarbonyl)-2-methylphenyl]-2-[4-(cyclopropylmethyl)-1-piperazinyl]-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminocarbonyl)-2-methylphenyl]-2-[4-(cyclopropylmethyl)-1-piperazinyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-carbamoyl-2-methylphenyl)-2-(4-(cyclopropylmethyl)piperazin-1-yl)isonicotinamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a carbamoyl group, a piperazine moiety, and an isonicotinamide core, which contribute to its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and receptor activity. The piperazine ring is known to enhance binding affinity to certain receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Binding: The compound exhibits high affinity for the serotonin receptor 5-HT1A, influencing serotonergic signaling pathways.
- Inhibition of Enzymatic Activity: It has been shown to inhibit certain kinases involved in cancer cell proliferation, suggesting potential anti-cancer properties .
Antidepressant and Anxiolytic Effects
In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models. Administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant activity. These effects are likely mediated through serotonergic pathways.
Anticancer Properties
The compound's ability to inhibit specific kinases has led to investigations into its anticancer potential. Studies have shown that it can reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been effective against breast cancer cell lines by targeting the PDGFRA pathway .
Case Studies
-
Study on Depression Models:
- Objective: To evaluate the antidepressant effects of this compound.
- Method: Mice were treated with varying doses, followed by behavioral assessments.
- Results: Significant reductions in depressive behaviors were observed at doses of 10 mg/kg and above.
-
Anticancer Efficacy:
- Objective: Assess the cytotoxicity of the compound on various cancer cell lines.
- Method: MTT assay was used to determine cell viability after treatment with the compound.
- Results: The compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Functional Group Variations
The compound’s uniqueness lies in its combination of carbamoyl , cyclopropylmethyl-piperazinyl , and isonicotinamide groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Binding Property Differences
(a) Piperazine Substitutions
- Cyclopropylmethyl vs. Cyclopropane’s ring strain may also influence receptor binding kinetics .
- Phenyl-piperazine (Compound 15): Associated with serotonin (5-HT1A/7) and dopamine D2/D3 receptor modulation, as seen in antipsychotic agents like aripiprazole .
(b) Core Scaffold Differences
- Isonicotinamide vs. Sulfonamide : The target’s isonicotinamide moiety is electron-rich and may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). In contrast, Compound 15’s sulfonamide group is strongly electron-withdrawing, favoring interactions with zinc-containing enzymes like carbonic anhydrase .
(c) Carbamoyl vs. Phenylcarbamoyl
Research Implications and Gaps
- The target compound’s cyclopropylmethyl-piperazine substitution is underexplored in literature but may offer advantages in metabolic stability over phenyl analogs.
- Isonicotinamide derivatives are less studied than sulfonamides in carbonic anhydrase inhibition, suggesting a need for enzymatic assays to validate target engagement.
Q & A
Q. How to design a robust in vivo study to evaluate neuropharmacological effects?
- Methodological Answer :
- Animal Models : Use transgenic mice (e.g., D3 receptor knockouts) to isolate target-specific effects .
- Behavioral Assays : Employ forced swim (depression) or rotarod (motor coordination) tests with dose-ranging (1–30 mg/kg, IP) .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Measure brain-to-plasma ratios and correlate with behavioral outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
